N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group substituted with dichloro and fluorobenzene sulfonamide moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-fluorobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, which make the benzyl carbon more susceptible to nucleophilic attack.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Electrophilic aromatic substitution:
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzyl derivatives, while oxidation reactions can produce sulfone or sulfoxide derivatives .
Scientific Research Applications
N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide include:
N-(3,4-dichlorobenzyl)azoles: These compounds share the 3,4-dichlorobenzyl moiety and exhibit similar chemical properties.
Dichlorobenzamide derivatives: These compounds have similar structural features and undergo comparable chemical reactions.
Uniqueness
This compound is unique due to the presence of both dichlorobenzyl and fluorobenzenesulfonamide groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO2S/c14-12-6-1-9(7-13(12)15)8-17-20(18,19)11-4-2-10(16)3-5-11/h1-7,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQMGJHTAJCFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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